molecular formula C14H17NO2 B118461 Piperlotine A CAS No. 389572-70-7

Piperlotine A

Cat. No. B118461
CAS RN: 389572-70-7
M. Wt: 231.29 g/mol
InChI Key: JYEDISZKFNNREA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperlotine A is an alkaloid isolated from Piper lolot, with potent antiplatelet aggregation activity . It is used for research purposes .


Synthesis Analysis

While there are diverse methods of synthesis reported for piperlotines, they often involve the use of catalysts, hazardous reagents, anhydrous media, or coupling reagents . The synthetic products have potential research and development risk .


Molecular Structure Analysis

The molecular weight of Piperlotine A is 231.29 and its formula is C14H17NO2 . The structure of Piperlotine A includes 35 bonds in total, 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 ether .


Physical And Chemical Properties Analysis

Piperlotine A has a molecular weight of 231.29 and its formula is C14H17NO2 . More specific physical and chemical properties are not available in the search results.

Mechanism of Action

Target of Action

Piperlotine A, an alkaloid isolated from Piper lolot, primarily targets platelet aggregation . It has shown inhibition of Mycobacterium tuberculosis in an in vitro assay .

Mode of Action

It is known to exhibit potent antiplatelet aggregation activity . This suggests that it may interact with specific receptors or enzymes involved in the platelet aggregation process, thereby inhibiting this process.

Biochemical Pathways

Piperlotine A affects the biochemical pathway involved in platelet aggregation. The compound has shown potent inhibitory activity on platelet aggregation induced by arachidonic acid (AA) and platelet activating factor (PAF) . These are key components in the biochemical pathway of platelet aggregation, suggesting that Piperlotine A may interfere with these components to exert its antiplatelet effects.

Result of Action

The primary result of Piperlotine A’s action is the inhibition of platelet aggregation . This could potentially lead to a decrease in blood clot formation, which may be beneficial in conditions where excessive clotting is a problem.

Future Directions

While specific future directions for Piperlotine A are not mentioned in the search results, Piper species in general have high potential for future utilization . Research on this plant group is still in a nascent stage, with the primary focus being on its medicinal importance and natural product chemistry . Its distribution, natural history, ecology, evolution, and systematics remain less explored . Lack of such knowledge will impede the ongoing conservation effort and may affect the sustainable utilization of this valuable plant resource .

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h4-9H,2-3,10-11H2,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEDISZKFNNREA-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperlotine A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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